molecular formula C13H10ClNO B151046 2-Amino-4'-chlorobenzophenone CAS No. 2894-51-1

2-Amino-4'-chlorobenzophenone

Cat. No.: B151046
CAS No.: 2894-51-1
M. Wt: 231.68 g/mol
InChI Key: APHLSUBLNQBFTM-UHFFFAOYSA-N
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Description

2-Amino-4’-chlorobenzophenone is an organic compound with the molecular formula C13H10ClNO. It is a substituted benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 4’ position replaced with a chlorine atom. This compound is notable for its use in the synthesis of various benzodiazepines, which are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

2-Amino-4’-chlorobenzophenone is a substituted benzophenone that is primarily used in the synthesis of benzodiazepines . Benzodiazepines are a class of compounds with a wide range of central nervous system-related activities . They bind to an allosteric site on gamma-aminobutyric acid (GABA) receptors, leading to potentiation of the inhibitory effect of the GABA neurotransmitter .

Mode of Action

The mode of action of 2-Amino-4’-chlorobenzophenone is primarily through its role as a precursor in the synthesis of benzodiazepines . The compound undergoes various chemical reactions to form benzodiazepines such as diazepam, alprazolam, and chlordiazepoxide . These benzodiazepines then interact with GABA receptors to exert their therapeutic effects .

Biochemical Pathways

The synthesis of benzodiazepines from 2-Amino-4’-chlorobenzophenone involves several steps. For example, the synthesis of lorazepam involves first reacting 2-Amino-4’-chlorobenzophenone with hydroxylamine. The resulting product is then reacted with chloroacetyl chloride to give a quinazolinone intermediate. A reaction with methylamine produces ring expansion and rearrangement, forming a benzodiazepine intermediate. This intermediate is then acetylated with acetic anhydride and undergoes hydrolysis to give lorazepam .

Pharmacokinetics

These drugs are generally well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 2-Amino-4’-chlorobenzophenone is the synthesis of benzodiazepines. These benzodiazepines have various therapeutic effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant effects . They exert these effects by enhancing the inhibitory effect of the GABA neurotransmitter in the central nervous system .

Action Environment

The action of 2-Amino-4’-chlorobenzophenone is influenced by various environmental factors. For instance, the synthesis of benzodiazepines from 2-Amino-4’-chlorobenzophenone can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the stability and efficacy of the synthesized benzodiazepines can be influenced by factors such as storage conditions and patient-specific factors .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4’-chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzophenone
  • 2-Amino-2’,5-dichlorobenzophenone
  • 2-Aminobenzophenone
  • 2-Amino-5-chloro-2’-fluorobenzophenone
  • 2-Amino-5-nitrobenzophenone

Uniqueness: 2-Amino-4’-chlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chlorine groups allows for versatile chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2-aminophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHLSUBLNQBFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022200
Record name 2-Amino-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2894-51-1
Record name 2-Amino-4′-chlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2894-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4'-chlorobenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4'-chlorobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4'-chlorobenzophenone
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Synthesis routes and methods

Procedure details

To a solution of [2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester (11.6 g, 0.035 mol) dissolved in 200 mL HCl/ethyl acetate is stirred at RT. The ethyl acetate is removed in vacuo. The mixture is adjusted to pH10 by addition of aqueous NaOH. The mixture is extracted with ethyl acetate, dried over NaSO4 and concentrated. This provides the desired compound. This is used without further purification.
Name
[2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-4'-chlorobenzophenone in medicinal chemistry?

A1: this compound serves as a crucial starting material in the synthesis of various pharmacologically active compounds. Notably, it acts as a precursor in the development of novel N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, which exhibit promising affinity for the cholecystokinin (CCK2) receptor []. These benzodiazepines have potential applications in treating anxiety disorders.

Q2: Can you elaborate on the synthesis of this compound and its role as a building block?

A2: A novel synthesis route for this compound utilizes phthalic anhydride and chlorobenzene as starting materials []. This method proceeds through a series of reactions, including Friedel-Crafts acylation, acyl chloride formation, amidation, and finally, Hoffman degradation. This approach offers an efficient route with a 78.3% overall yield. The synthesized this compound acts as a versatile building block, particularly for constructing the benzodiazepine core structure through subsequent chemical transformations [].

Q3: What insights do structure-activity relationship (SAR) studies provide regarding the derivatives of this compound?

A3: SAR studies focusing on N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, derived from this compound, reveal the impact of modifications at the N1 position on their binding affinity to the CCK2 receptor []. Specifically, introducing an allyl group at the N1 position significantly enhances the binding affinity. This finding highlights the importance of the N1 substituent in influencing the interaction of these compounds with the CCK2 receptor.

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